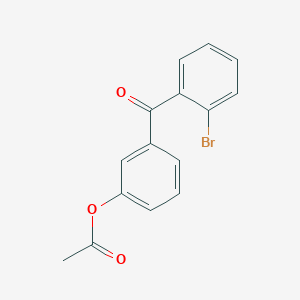

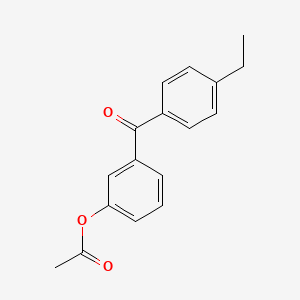

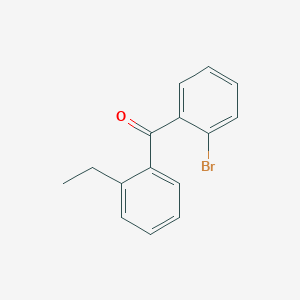

2-Bromo-2'-ethylbenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

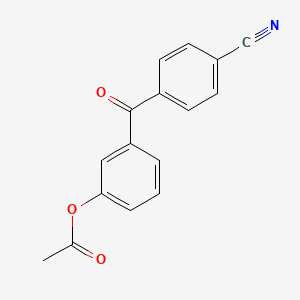

2-Bromo-2'-ethylbenzophenone is a chemical compound that is part of the broader family of bromobenzophenones. It is characterized by the presence of a bromine atom and an ethyl group attached to a benzophenone backbone. The compound is of interest in various chemical syntheses and reactions due to its potential as an intermediate in the formation of more complex organic molecules.

Synthesis Analysis

The synthesis of compounds related to this compound can be achieved through various methods. For instance, 2-bromoarylketones, which are structurally similar to this compound, can be generated through photoinduced homolysis and can undergo Pschorr cyclization to yield fluorenones . Additionally, 2-bromophenols can be used in a palladium-catalyzed carbonylation reaction with epoxides to form 2,3-dihydrobenzodioxepinones . Another synthesis route involves the intramolecular cyclization of 2-(gem-dibromovinyl)phenols to give 2-bromobenzofurans using trace amounts of copper as a catalyst . These methods highlight the versatility of brominated aromatic compounds in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of this compound would consist of two aromatic rings connected by a carbonyl group, with a bromine atom and an ethyl group attached to the phenyl rings. The presence of these substituents can significantly influence the electronic properties of the molecule and its reactivity in various chemical reactions. For example, the substituents in the non-radical ring of 2-bromobenzophenones can stabilize the hydrofluorenyl pi-radical, promoting cyclization reactions .

Chemical Reactions Analysis

This compound and related compounds participate in a variety of chemical reactions. The photoinduced C-Br homolysis of 2-bromobenzophenones can lead to the formation of aryl radicals that undergo cyclization to produce fluorenones . Additionally, brominated compounds can be used in regioselective synthesis, such as the formation of 3-(bromomethylene)isobenzofuran-1(3H)-ones through bromocyclization of 2-alkynylbenzoic acids . These reactions demonstrate the reactivity of brominated intermediates in constructing complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the bromine atom and the ethyl group. Bromine is a heavy atom that can impart significant mass to the molecule, potentially affecting its boiling and melting points. The ethyl group is a hydrophobic moiety that could influence the solubility of the compound in organic solvents. The electronic effects of these substituents would also affect the compound's reactivity in electrophilic and nucleophilic reactions. While the specific properties of this compound are not detailed in the provided papers, the general trends observed in brominated aromatic compounds can be inferred .

科学的研究の応用

Abstract

Research has revealed that various nitrogen-containing bromophenol derivatives, isolated from the marine red alga Rhodomela confervoides, possess significant radical scavenging activity. These compounds demonstrate potent activity against DPPH radicals and moderate activity against ABTS radicals, suggesting their potential application in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).

Antioxidant and Antibacterial Properties

Further studies on the red alga Rhodomela confervoides have led to the isolation of additional bromophenol derivatives. These compounds have been explored for their biological activities, including antioxidant and antibacterial properties. The findings indicate the potential of these compounds in therapeutic applications, though their efficacy against specific human cancer cell lines and microorganisms varied (Zhao et al., 2004).

Oxidative Bromination in Synthesis

The field of organic synthesis also benefits from the study of bromophenols. A manufacturing process involving oxidative bromination has been developed to synthesize organic intermediates like 2-bromophenol and 2,6-dibromophenol. This process highlights the utility of bromophenols in the efficient synthesis of complex organic compounds (Mukhopadhyay et al., 1999).

PTP1B Inhibition by Bromophenols

Bromophenols synthesized from red algae have been evaluated for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme linked to several metabolic disorders. The development of synthetic routes to these natural bromophenols opens the door for in vivo studies and potential therapeutic applications (Guo et al., 2011).

特性

IUPAC Name |

(2-bromophenyl)-(2-ethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c1-2-11-7-3-4-8-12(11)15(17)13-9-5-6-10-14(13)16/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRSWIKYICMVHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601279595 |

Source

|

| Record name | (2-Bromophenyl)(2-ethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601279595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

951884-78-9 |

Source

|

| Record name | (2-Bromophenyl)(2-ethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromophenyl)(2-ethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601279595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。